molecular formula C13H9NO2 B105365 Dibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 3158-85-8

Dibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B105365
CAS No.: 3158-85-8
M. Wt: 211.22 g/mol
InChI Key: OXMPDOZBQGHTGH-UHFFFAOYSA-N
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Description

Dibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the class of dibenzoxazepines It is characterized by a fused tricyclic structure containing an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-one can be achieved through several methods. One notable method involves the base-promoted synthesis starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . The reaction typically requires the use of potassium phosphate (K3PO4) or potassium carbonate (K2CO3) as promoters and can be performed on a large scale with good to excellent yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the base-promoted synthesis method suggests its potential for industrial applications.

Mechanism of Action

The mechanism of action of Dibenzo[b,f][1,4]oxazepin-11(10H)-one and its derivatives involves interactions with various molecular targets and pathways. For example, its oxidation reactions result in the formation of products such as salicylaldehyde and N-formylphenoxazine, which are mediated by the azomethine group in the compound . The specific molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Dibenzo[b,f][1,4]oxazepin-11(10H)-one include Dibenz[b,e]oxepin, Dibenzazepine, Dibenzocycloheptene, Dibenzothiepin, and Dibenzothiazepine .

Uniqueness: this compound is unique due to its specific tricyclic structure containing an oxazepine ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMPDOZBQGHTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185470
Record name Dibenz(b,f)(1,4)oxazepin-11(10H)-one
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Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-85-8
Record name Dibenz[b,f][1,4]oxazepin-11(10H)-one
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Record name O-(o-Aminophenoxy)benzoic acid lactam
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Record name 3158-85-8
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Record name Dibenz(b,f)(1,4)oxazepin-11(10H)-one
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Record name Dibenz[b,f][1,4]oxazepin-11(10H)-one
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Record name O-(O-AMINOPHENOXY)BENZOIC ACID LACTAM
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Synthesis routes and methods

Procedure details

The starting material 10,11-dihydro-dibenz[b,f][1,4]oxazepin-11-one was prepared according to the procedures reported in Coyne et al (J. Med. Chem., 1967, 10:541). Briefly, this entailed coupling potassium salicylaldehyde with 2-chloronitrobenzene, followed by oxidation to the carboxylic acid, reduction of nitro, and finally ring closure, to yield the desired starting material.
Name
potassium salicylaldehyde
Quantity
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reactant
Reaction Step One
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[Compound]
Name
carboxylic acid
Quantity
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[Compound]
Name
nitro
Quantity
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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